[(4-Ethoxyphenyl)sulfamoyl]dimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-15-10-7-5-9(6-8-10)11-16(13,14)12(2)3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADIUHDDCFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Transformation Chemistry of 4 Ethoxyphenyl Sulfamoyl Dimethylamine
Exploration of Functional Group Interconversions and Derivatization
Functional group interconversions are fundamental in synthetic chemistry for creating analogues and probing structure-activity relationships. For [(4-Ethoxyphenyl)sulfamoyl]dimethylamine, this would involve the selective modification of its constituent parts.
The ethoxyphenyl group presents two main sites for modification: the ether linkage and the aromatic ring.
O-Dealkylation: The ethyl group of the ether could potentially be cleaved to yield the corresponding phenol, 4-hydroxy-N,N-dimethylbenzenesulfonamide. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. Microbial O-dealkylation has also been reported for para-alkoxybiphenyls, suggesting that enzymatic methods could be a theoretical possibility. nih.govresearchgate.net
Electrophilic Aromatic Substitution (EAS): The aromatic ring, activated by the electron-donating ethoxy group, is susceptible to electrophilic attack. wikipedia.org The ethoxy group is an ortho-, para-directing group. Since the para position is occupied by the sulfamoyl group, electrophilic substitution would be expected to occur at the positions ortho to the ethoxy group (C3 and C5). Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could introduce new functionalities, although the directing effect of the sulfamoyl group would also need to be considered. youtube.comnih.govyoutube.com
A hypothetical example of such a modification is presented in the table below, based on general reaction conditions for similar substrates.
| Reaction Type | Reagents and Conditions | Hypothetical Product |
| O-De-ethylation | BBr₃, CH₂Cl₂, 0 °C to rt | 4-hydroxy-N,N-dimethylbenzenesulfonamide |
| Nitration | HNO₃, H₂SO₄, 0 °C | 4-ethoxy-3-nitro-N,N-dimethylbenzenesulfonamide |
| Bromination | Br₂, FeBr₃, rt | 3-bromo-4-ethoxy-N,N-dimethylbenzenesulfonamide |
Table 1: Plausible Modifications of the Ethoxyphenyl Moiety. Note: These are hypothetical transformations based on general chemical principles, as specific literature for this compound is unavailable.
The N,N-dimethylamino group is a common feature in many organic molecules and its transformation is a subject of considerable study.
N-Demethylation: One of the most common transformations is the removal of one or both methyl groups. researchgate.net This can be achieved through various methods, including the von Braun reaction (using BrCN) or with chloroformate reagents. researchgate.net More modern approaches utilize catalytic methods, such as copper-catalyzed radical N-demethylation or manganese-catalyzed oxidative demethylation. organic-chemistry.orgmdpi.com Successful N-demethylation would yield 4-ethoxy-N-methylbenzenesulfonamide and subsequently 4-ethoxybenzenesulfonamide.
N-Oxidation: Tertiary amines can be oxidized to the corresponding N-oxides using oxidants like m-CPBA or H₂O₂. This transformation would yield this compound N-oxide. N-oxides are often intermediates in metabolic pathways. nih.gov
The table below illustrates potential transformations of the dimethylamine (B145610) group.
| Reaction Type | Reagents and Conditions | Hypothetical Product |
| Mono-N-demethylation | Cu(acac)₂, NFSI, CH₃CN, 80°C | 4-ethoxy-N-methylbenzenesulfonamide |
| N-Oxidation | m-CPBA, CH₂Cl₂, 0 °C | This compound N-oxide |
Table 2: Potential Transformations of the Dimethylamine Group. These examples are based on methodologies applied to other N,N-dimethylamides and anilines.
The sulfamoyl group (SO₂NR₂) is generally stable, but the N-S bond can be cleaved under specific conditions. rsc.orgrsc.org
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, although this often requires harsh conditions (e.g., strong acid and high temperatures). This would lead to the formation of 4-ethoxybenzenesulfonic acid and dimethylamine.
Reductive Cleavage: More synthetically useful methods involve reductive cleavage of the N-S bond. Reagents like samarium(II) iodide or certain neutral organic super-electron-donors have been shown to cleave sulfonamides. nih.gov Electrochemical methods have also been developed for the selective cleavage of related sulfonimides to sulfonamides. nih.gov Such a reaction on the target compound would yield 4-ethoxybenzenesulfinate and dimethylamine.
Investigation of Unconventional Reaction Pathways
Modern synthetic chemistry has seen the rise of powerful techniques like photoredox catalysis and electrosynthesis, which offer mild and selective ways to form and break chemical bonds.
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to activate substrates. nih.gov This has been applied to sulfonamide chemistry, primarily for generating sulfonyl radicals or for C-H functionalization. fao.org
For a molecule like this compound, photoredox catalysis could potentially enable:
Generation of Sulfonyl Radicals: While challenging, N,N-dialkylsulfonamides are not typical precursors for sulfonyl radicals via photoredox catalysis. However, derivatization into a more reactive form (e.g., an N-sulfonylimine) could allow for the generation of the 4-ethoxyphenylsulfonyl radical, which could then participate in additions to alkenes or other radical trapping reactions. fao.org
Remote C-H Functionalization: If the dimethylamine group were converted to a primary or secondary amine and then protected with a suitable group, it might be possible to achieve remote C(sp³)-H functionalization on the N-alkyl chains via a 1,5-hydrogen atom transfer (HAT) process, a reaction type that has been demonstrated for N-alkyl sulfonamides. nih.gov
Aminosulfonylation Reactions: Three-component reactions involving aryl radical precursors, a sulfur dioxide source, and an amine can be facilitated by photoredox catalysis to build sulfonamides. researchgate.net While this is a synthetic route to sulfonamides, the principles could be adapted for derivatization.
Electrosynthesis uses electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. researchgate.net
Oxidative Coupling: Electrochemical methods have been developed for the synthesis of sulfonamides via the oxidative coupling of amines and thiols or arylsulfinic acids. organic-chemistry.orgresearchgate.net These methods could potentially be adapted to create derivatives of this compound if suitable precursors are used.
Reductive Cleavage: As mentioned, electrochemical reduction is a known method for the reductive cleavage of the N-S bond in sulfonamides, often under milder conditions than chemical reductants. nih.gov
N-C Bond Cleavage: Recent studies have shown that N-C bonds in sulfonamides can be cleaved under electrochemical conditions, providing a pathway for N-dealkylation. researchgate.net This could be a viable method for the controlled demethylation of this compound.
| Method | Potential Application | Expected Outcome |
| Photoredox Catalysis | C-H Functionalization (of N-alkyl derivatives) | Introduction of new groups at remote C-H positions |
| Electrosynthesis | Reductive N-S Cleavage | Formation of 4-ethoxybenzenesulfinate and dimethylamine |
| Electrosynthesis | Oxidative N-C Cleavage | N-demethylation to form 4-ethoxy-N-methylbenzenesulfonamide |
Table 3: Potential Unconventional Reaction Pathways. These applications are based on established photoredox and electrochemical methods for related sulfonamide structures.
Preparation of Structurally Diverse Analogues of this compound
The synthesis of structurally diverse analogues of this compound is a key area of research aimed at exploring and optimizing the compound's chemical and biological properties. The preparation of these analogues generally involves the strategic modification of two primary regions of the parent molecule: the 4-ethoxyphenyl group and the dimethylamine moiety. These modifications are achieved through established synthetic organic chemistry methodologies, allowing for the introduction of a wide array of functional groups and structural variations.
The core synthetic strategy for producing these analogues typically relies on the reaction between a substituted benzenesulfonyl chloride and a corresponding amine. This versatile reaction allows for the systematic alteration of either the aromatic or the amine component, leading to a diverse library of related compounds.
Modification of the 4-Ethoxyphenyl Moiety
Variations in the 4-ethoxyphenyl ring are primarily introduced by synthesizing a range of substituted 4-alkoxybenzenesulfonyl chlorides, which then serve as the key electrophilic partner in the sulfonamide bond formation.
One common approach begins with the corresponding substituted phenols. These phenols can be alkylated under Williamson ether synthesis conditions to introduce various alkoxy groups at the 4-position, including longer chains, branched alkyl groups, or those containing cyclic fragments. The resulting 4-alkoxybenzene can then be converted to the desired sulfonyl chloride. A standard method for this conversion is chlorosulfonation using chlorosulfonic acid. This reaction directly introduces the sulfonyl chloride group onto the activated aromatic ring.
Alternatively, the synthesis can commence from a substituted aniline (B41778). Diazotization of the aniline followed by a Sandmeyer-type reaction can introduce a sulfonyl chloride group. This approach is particularly useful for accessing a wide range of substitution patterns on the aromatic ring.
The following table details a representative selection of analogues with modifications to the 4-ethoxyphenyl group, along with the key precursor required for their synthesis.
| Analogue Name | Structure | Key Precursor |
| [(4-Methoxyphenyl)sulfamoyl]dimethylamine | 4-Methoxybenzenesulfonyl chloride | |
| [(4-Propoxyphenyl)sulfamoyl]dimethylamine | 4-Propoxybenzenesulfonyl chloride | |
| [(4-Isopropoxyphenyl)sulfamoyl]dimethylamine | 4-Isopropoxybenzenesulfonyl chloride | |
| [(4-Butoxyphenyl)sulfamoyl]dimethylamine | 4-Butoxybenzenesulfonyl chloride | |
| [(4-(Benzyloxy)phenyl)sulfamoyl]dimethylamine | 4-(Benzyloxy)benzenesulfonyl chloride | |
| [(3-Chloro-4-ethoxyphenyl)sulfamoyl]dimethylamine | 3-Chloro-4-ethoxybenzenesulfonyl chloride | |
| [(3-Methyl-4-ethoxyphenyl)sulfamoyl]dimethylamine | 3-Methyl-4-ethoxybenzenesulfonyl chloride |
Modification of the Dimethylamine Moiety
Diversification of the N,N-dialkylsulfamoyl group is readily achieved by reacting 4-ethoxybenzenesulfonyl chloride with a variety of primary or secondary amines. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
A wide range of commercially available or synthetically accessible amines can be employed to generate a library of analogues. For instance, using different dialkylamines allows for the exploration of steric and electronic effects at the nitrogen atom. Cyclic amines, such as piperidine (B6355638) or morpholine, can also be incorporated to introduce conformational constraints.
Furthermore, the reaction with primary amines yields N-monoalkylsulfonamides, which can be further functionalized. For example, subsequent N-alkylation can introduce a second, different alkyl group, leading to unsymmetrical N,N-dialkylsulfonamides.
The table below illustrates several analogues with variations in the dimethylamine portion of the molecule and the corresponding amine precursor.
| Analogue Name | Structure | Amine Precursor |
| [(4-Ethoxyphenyl)sulfamoyl]diethylamine | Diethylamine | |
| [(4-Ethoxyphenyl)sulfamoyl]dipropylamine | Dipropylamine | |
| 1-[(4-Ethoxyphenyl)sulfonyl]piperidine | Piperidine | |
| 4-[(4-Ethoxyphenyl)sulfonyl]morpholine | Morpholine | |
| N-Methyl-N-[(4-ethoxyphenyl)sulfonyl]ethanamine | N-Methylethanamine | |
| N-Benzyl-N-[(4-ethoxyphenyl)sulfonyl]methanamine | N-Methylbenzylamine | |
| N-[(4-Ethoxyphenyl)sulfonyl]azetidine | Azetidine |
Through the combination of these synthetic strategies, a vast chemical space around the core structure of this compound can be explored, leading to the generation of comprehensive libraries of analogues for further scientific investigation.
Computational and Theoretical Studies on 4 Ethoxyphenyl Sulfamoyl Dimethylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a static state, free from solvent or thermal effects. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its stable geometric configuration.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. mpg.de Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally efficient for larger systems. mpg.de For sulfonamide derivatives, DFT, often using functionals like B3LYP or B3PW91, is employed to optimize the molecular geometry and calculate a range of electronic descriptors. researchgate.netresearchgate.net
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. youtube.comirjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. nih.gov
Table 1: Representative Electronic Properties Calculated via DFT for a Sulfonamide Scaffold
Note: The following data are illustrative examples of typical outputs from DFT calculations for a molecule like [(4-Ethoxyphenyl)sulfamoyl]dimethylamine and are not based on published experimental values for this specific compound.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron. |
Molecules with rotatable bonds, such as the S-N and C-O bonds in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. nih.gov
By systematically rotating specific bonds and calculating the potential energy at each step, a Potential Energy Surface (PES) can be generated. researchgate.netmdpi.com The PES maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations and the transition states that connect them. nih.govresearchgate.net Studies on similar sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group significantly impacts stability. nih.gov Understanding the preferred conformations is critical, as the bioactive conformation of a drug molecule inside a receptor pocket may not be its global minimum energy state in isolation. nih.gov The energy cost required to adopt the bioactive conformation, known as strain energy, is an important consideration in drug design. nih.gov
Molecular Dynamics Simulations to Predict Molecular Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. udel.edunih.gov A general protocol involves placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. bioinformaticsreview.com
Prediction of Reactivity and Mechanistic Pathways via Computational Models
Computational models, particularly those based on DFT, are instrumental in predicting a molecule's reactivity and elucidating potential reaction mechanisms. By analyzing the electronic structure, one can identify the most likely sites for chemical attack. researchgate.net
Local reactivity descriptors, derived from conceptual DFT, such as Fukui functions, pinpoint specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, these calculations can predict which sites on the this compound molecule are most likely to be targeted by metabolic enzymes or to react with other chemical species. researchgate.net Studies on the degradation of sulfonamides have used these methods to predict reaction pathways with radicals, showing how local descriptors can successfully identify the most suitable sites for radical attack. researchgate.net This approach is crucial for understanding not only the molecule's synthesis and potential reactions but also its metabolic fate and environmental degradation. researchgate.net Furthermore, computational methods can model the entire reaction coordinate for a proposed mechanism, calculating activation energies to determine the most favorable pathway. nih.gov
In Silico Screening and Virtual Library Design for Analogues
In silico (computer-based) techniques are essential in modern drug discovery for efficiently screening large numbers of compounds and designing new ones with improved properties. nih.gov For a molecule like this compound, these methods can be used to explore how modifications to its structure would affect its potential biological activity.
Virtual screening involves docking a library of compounds into the active site of a target protein to predict their binding affinity and orientation. utrgv.eduutrgv.edu This process can start with a known scaffold, like the sulfonamide core, and create a virtual library by adding different chemical groups to various positions. unifi.it Filters are often applied to this library to select for compounds with desirable "drug-like" properties, such as those adhering to Lipinski's Rule of Five, which relates to oral bioavailability. utrgv.edu
The most promising candidates from this initial screening are then subjected to more detailed molecular docking studies, which provide a score based on how well the molecule fits into the target's binding pocket and the intermolecular interactions it forms. nih.govresearchgate.net Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be run to computationally estimate the pharmacokinetic and safety profiles of designed analogues, helping to prioritize which compounds should be synthesized and tested in the lab. nih.govresearchgate.net
Table 2: Illustrative In Silico Screening Data for a Virtual Library of Analogues
Note: This table presents hypothetical data representative of a virtual screening campaign for analogues of a parent compound. Scores and predictions are for illustrative purposes.
| Analogue ID | Modification | Docking Score (kcal/mol) | Predicted ADMET Profile |
| Parent | (Reference Compound) | -7.5 | Good absorption, low toxicity |
| ANA-01 | Ethoxy to Methoxy | -7.2 | Similar to parent |
| ANA-02 | Add Chloro to Phenyl | -8.1 | Good absorption, potential toxicity |
| ANA-03 | Dimethylamine (B145610) to Pyrrolidine | -7.9 | Improved solubility, low toxicity |
| ANA-04 | Ethoxy to Isopropoxy | -7.6 | Decreased absorption |
Advanced Analytical Methodologies in Research on 4 Ethoxyphenyl Sulfamoyl Dimethylamine
Spectroscopic Techniques for Reaction Monitoring and Product Confirmation (Beyond Basic Identification)
Spectroscopic methods are indispensable for the in-depth analysis of [(4-Ethoxyphenyl)sulfamoyl]dimethylamine, providing detailed information on its molecular structure, functional groups, and the subtle nuances of its formation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. While the target molecule itself is achiral and thus does not exhibit stereoisomerism that would require chiral NMR analysis, NMR is paramount for confirming the regiochemistry of the substitution on the aromatic ring. The synthesis of this compound involves the reaction of a 4-substituted benzene (B151609) derivative, and NMR confirms that the sulfamoyl group is indeed positioned para to the ethoxy group.
One-dimensional ¹H and ¹³C NMR spectra provide the initial structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), two distinct doublets for the ortho and meta protons on the phenyl ring, and a singlet for the two equivalent methyl groups of the dimethylamine (B145610) moiety. The integration of these signals confirms the proton count for each group. The ¹³C NMR spectrum will display distinct signals for each carbon atom, including the two carbons of the ethoxy group, the four distinct aromatic carbons (due to symmetry), and the carbon signal of the dimethyl groups. rsc.orgripublication.comcore.ac.uknih.govmdpi.combeilstein-journals.orgchemicalbook.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively assign these signals and confirm connectivity. A COSY spectrum would show correlations between the adjacent protons of the ethoxy group and between the neighboring aromatic protons, confirming their relative positions. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum. For regiochemical confirmation, the observation of specific long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, for instance between the aromatic protons and the carbons of the ethoxy group, would provide conclusive evidence of the 1,4-substitution pattern.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table presents the expected chemical shift (δ) ranges in ppm relative to TMS. These are predicted values based on the analysis of similar structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) | Notes |
| CH₃ (ethoxy) | 1.3 - 1.5 | 14 - 16 | Triplet | Coupled to -CH₂- protons. |
| CH₂ (ethoxy) | 3.9 - 4.2 | 63 - 65 | Quartet | Coupled to -CH₃ protons. |
| Ar-H (ortho to -OEt) | 6.8 - 7.1 | 114 - 116 | Doublet | Coupled to Ar-H (meta to -OEt). |
| Ar-H (meta to -OEt) | 7.6 - 7.9 | 128 - 130 | Doublet | Coupled to Ar-H (ortho to -OEt). |
| N(CH₃)₂ | 2.6 - 2.8 | 37 - 39 | Singlet | Two equivalent methyl groups. |
| Ar-C (ipso, C-OEt) | - | 160 - 163 | - | |
| Ar-C (ortho to -OEt) | - | 114 - 116 | - | |
| Ar-C (meta to -OEt) | - | 128 - 130 | - | |
| Ar-C (ipso, C-SO₂) | - | 130 - 133 | - |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound, confirm its elemental composition through high-resolution mass spectrometry (HRMS), and investigate its fragmentation patterns to support structural elucidation. researchgate.netnih.gov It is also invaluable for assessing the purity of the final product by detecting trace impurities and for identifying potential mechanistic intermediates during its synthesis.
Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), leading to a significant fragment ion corresponding to [M - 64]⁺. researchgate.net Another common fragmentation is the cleavage of the S-N bond, which can lead to the formation of ions corresponding to the dimethylsulfamoyl moiety [SO₂N(CH₃)₂]⁺ and the 4-ethoxyphenyl fragment. Cleavage of the N-C bonds of the dimethylamine group can also occur.
Electrospray Ionization (ESI), a softer ionization technique, is particularly useful for detecting the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight and for quantitative studies using techniques like LC-MS. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and provide further structural confirmation. researchgate.net This technique is also instrumental in identifying reaction intermediates, which are often present in low concentrations and may be charged species easily detectable by ESI-MS. libretexts.org
Interactive Data Table: Predicted Key Mass Fragments of this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula | Notes |
| 230 | Molecular Ion [M]⁺ | C₁₀H₁₄N₂O₃S | Represents the intact molecule. |
| 166 | [M - SO₂]⁺ | C₁₀H₁₄N₂O | Result of sulfur dioxide extrusion. researchgate.net |
| 123 | [C₈H₉O]⁺ | C₈H₉O | Fragment corresponding to the 4-ethoxyphenyl cation. |
| 108 | [SO₂N(CH₃)₂]⁺ | C₂H₆NO₂S | Dimethylsulfamoyl cation. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from further fragmentation of the ethoxyphenyl ring. |
| 44 | [N(CH₃)₂]⁺ | C₂H₆N | Dimethylamine fragment. |
Infrared (IR) spectroscopy is a fundamental technique for confirming the presence of key functional groups in the this compound molecule. rsc.orgnih.govresearchgate.net The IR spectrum provides a unique fingerprint of the compound and is used to verify the successful formation of the sulfonamide linkage and the integrity of the other functional groups during the reaction.
Key characteristic absorption bands include the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, which typically appear in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.orgripublication.comresearchgate.net The stretching vibration of the S-N bond is also observable, usually in the region of 900-940 cm⁻¹. rsc.orgnih.gov The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1500-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The ethoxy group will show C-O stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), as well as C-H stretching from the alkyl chains below 3000 cm⁻¹. rsc.orgvscht.cz
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. The ethoxy group, being an auxochrome, influences the absorption maxima of the benzene ring, typically causing a bathochromic (red) shift compared to unsubstituted benzene. shimadzu.comresearchgate.netmsu.eduuomustansiriyah.edu.iq The UV-Vis spectrum is useful for quantitative analysis, such as determining the concentration of the compound in solution using the Beer-Lambert law, and for monitoring the progress of reactions where the chromophore is either formed or consumed.
Interactive Data Table: Characteristic IR and UV-Vis Absorption Data for this compound
| Technique | Functional Group | Expected Absorption Range | Notes |
| IR Spectroscopy | S=O (asymmetric stretch) | 1310 - 1350 cm⁻¹ | Characteristic of sulfonamides. rsc.orgripublication.com |
| S=O (symmetric stretch) | 1140 - 1160 cm⁻¹ | Characteristic of sulfonamides. rsc.orgripublication.com | |
| C-O (aryl-alkyl ether) | 1240 - 1260 cm⁻¹ | Asymmetric stretch. rsc.org | |
| Ar C=C | 1500 - 1600 cm⁻¹ | Aromatic ring stretching. | |
| S-N | 900 - 940 cm⁻¹ | Sulfonamide S-N stretch. rsc.orgnih.gov | |
| UV-Vis Spectroscopy | π → π* transitions | ~230 nm and ~280 nm | Absorption maxima (λmax) for the substituted aromatic ring. shimadzu.comresearchgate.net |
Chromatographic Separations in Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, allowing for accurate monitoring of reaction progress and rigorous assessment of final product purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for monitoring the progress of the synthesis of this compound and for determining its purity. wu.ac.thwu.ac.thnih.govglobalresearchonline.netscirp.org A reversed-phase (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.
By periodically taking aliquots from the reaction mixture and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For purity assessment, a validated HPLC method can separate the target compound from any unreacted starting materials, intermediates, and non-volatile byproducts. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the final product, often expressed as a percentage area. A diode-array detector (DAD) or a UV-Vis detector is commonly used, set at one of the absorption maxima of the compound. wu.ac.th
Interactive Data Table: Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~280 nm |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile byproducts that may be present in the reaction mixture or the final product. nih.govresearchgate.net While the target compound, this compound, may have limited volatility, GC-MS is crucial for analyzing lower molecular weight impurities.
Potential volatile byproducts could arise from the starting materials or side reactions. For instance, if the synthesis starts from 4-ethoxyaniline, impurities from this starting material could be detected. Side reactions involving the dimethylsulfamoyl chloride reagent could also generate volatile species. The GC separates these components based on their boiling points and interaction with the stationary phase, and the MS detector then fragments each component, providing a mass spectrum that acts as a molecular fingerprint. By comparing these spectra to established libraries (like NIST), the identity of the byproducts can be confirmed. This analysis is critical for understanding the complete reaction profile and ensuring the final product is free from potentially problematic volatile contaminants. nih.gov
X-Ray Crystallography for Definitive Structural Elucidation of Novel Derivatives
Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of novel compounds, providing definitive proof of their molecular structure. In the research of this compound derivatives, this advanced analytical technique is indispensable for unambiguously establishing the conformation, bond lengths, bond angles, and intermolecular interactions of newly synthesized molecules. The precise data obtained from crystallographic studies are fundamental to understanding structure-activity relationships and designing future derivatives with tailored properties.
The process involves irradiating a single crystal of a target derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. The outcomes of such analyses are detailed crystallographic information files that contain a wealth of structural data.
For instance, in studies of analogous sulfonamide-containing molecules, X-ray crystallography has been pivotal in confirming their structural integrity. Research on related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, has demonstrated how this technique can reveal subtle differences in molecular geometry, including variations in C-S-N-C torsion angles that dictate the orientation of the phenyl rings. mdpi.com These studies also elucidate the nature of intermolecular interactions, such as hydrogen bonds, which govern the packing of molecules in the crystalline state. mdpi.com
The crystallographic data for a novel derivative are typically presented in a standardized format, as exemplified by the data for related structures. A representative example of the type of crystallographic data obtained is shown for N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, which shares some structural motifs with the title compound.
Table 1: Example Crystallographic Data for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C12H19NO2S |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.3642 (3) |
| b (Å) | 10.0537 (6) |
| c (Å) | 12.1784 (7) |
| α (°) | 90 |
| β (°) | 95.498 (5) |
| γ (°) | 90 |
| Volume (ų) | 639.98 (6) |
Data for N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. researchgate.net
Furthermore, X-ray crystallography provides precise measurements of bond lengths and angles, which can be compared to standard values to understand the electronic environment of the atoms. For example, in N-(4-methoxyphenyl)-sulfonamides, the average bond lengths for S–C, S–N, and N=C have been established through a search of the Cambridge Structural Database. mdpi.com Any significant deviation from these values in a novel derivative of this compound could indicate unusual electronic effects or steric strain.
Table 2: Illustrative Bond Lengths and Angles from a Related Sulfonamide
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S–C | 1.766 (9) |
| S–N | 1.633 (9) |
| N=C | 1.441 (6) |
| C1–S1–N1 | 107.4 (13) |
Average data from a Cambridge Structural Database search for N-(4-methoxyphenyl)-sulfonamides. mdpi.com
In the context of developing new derivatives of this compound, X-ray crystallography serves as the ultimate tool for structural verification. It confirms the successful synthesis of the target molecule and provides a detailed three-dimensional model that is crucial for computational studies and for understanding its potential interactions with biological targets. The insights gained from the crystal structure, particularly regarding the conformation of the ethoxyphenyl and dimethylsulfamoyl groups and the pattern of intermolecular interactions, are invaluable for the rational design of subsequent generations of compounds.
Future Research Directions and Unexplored Avenues for 4 Ethoxyphenyl Sulfamoyl Dimethylamine
Development of Novel and Efficient Synthetic Routes
The synthesis of unsymmetrical sulfamides, such as [(4-Ethoxyphenyl)sulfamoyl]dimethylamine, has traditionally been a challenge in organic chemistry. thieme-connect.com However, recent advancements have opened up new possibilities for their efficient preparation.
One of the most promising modern techniques for the synthesis of sulfamides is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comchemrxiv.org This method is noted for its mild reaction conditions, efficiency, and high atom economy. chemrxiv.org The SuFEx reaction typically involves the use of sulfuryl fluoride (B91410) (SO2F2) or a shelf-stable solid analog, which reacts with amines to form sulfamoyl fluorides. These intermediates can then be further reacted to produce the desired sulfamide (B24259). chemrxiv.orgnih.gov This approach offers a significant improvement over traditional methods that often require harsh conditions and may suffer from low yields. rsc.org
Another avenue for the synthesis of sulfamides involves the direct coupling of thiols and amines. rsc.org While this method has been explored for various sulfamides, its application to the specific synthesis of this compound has not been extensively studied and represents a potential area for future research. The development of catalytic systems, for instance using nickel or copper, for the N-arylation of sulfonamides could also be adapted for the synthesis of this compound. nih.govorganic-chemistry.org
| Synthetic Route | Key Reagents/Catalysts | Advantages | Potential for this compound |
| SuFEx Click Chemistry | SOF, Iminosulfur oxydifluorides | Mild conditions, high efficiency, high atom economy | High potential for a streamlined and efficient synthesis. |
| Thiol-Amine Coupling | TEMPO, Molecular Oxygen | Environmentally friendly | Could offer an alternative, greener synthetic pathway. |
| Metal-Catalyzed N-Arylation | Nickel or Copper catalysts | Good for forming C-N bonds | Potentially applicable for coupling 4-ethoxyaniline with a dimethylsulfamoyl group. |
Expanding the Scope of Reactivity and Catalytic Transformations
The reactivity of sulfamides is an area of growing interest, with potential applications in catalysis and the synthesis of complex molecules. The presence of both hydrogen-bond donors and acceptors in the sulfamide moiety suggests its potential use in organocatalysis. chemrxiv.org However, the catalytic applications of sulfamides are still relatively unexplored compared to other functional groups like ureas and thioureas. chemrxiv.org
Future research could investigate the use of this compound as a catalyst in various organic transformations. Its potential as a ligand for transition metal catalysis is another area that warrants investigation. The electronic properties of the 4-ethoxyphenyl group could influence the catalytic activity of a metal center coordinated to the sulfamide.
Furthermore, the reactivity of the N-H bond in this compound could be exploited for further functionalization, leading to the synthesis of more complex derivatives with potentially interesting biological or material properties. The development of reactions that selectively modify this position would be a valuable addition to the synthetic chemist's toolbox.
Integration of this compound into Hybrid Molecular Systems
The incorporation of the this compound moiety into larger, hybrid molecular systems could lead to novel materials with unique properties. For instance, its integration into benzimidazole (B57391) structures, which are known for their diverse biological activities, could result in new compounds with enhanced or novel therapeutic potential. nih.gov
The synthesis of hybrid molecules could be achieved through various synthetic strategies, such as multi-component reactions or the functionalization of a pre-existing molecular scaffold with the this compound group. The resulting hybrid molecules could be screened for a wide range of applications, from medicinal chemistry to materials science.
| Hybrid System | Potential Application | Synthetic Strategy |
| Benzimidazole Hybrids | Antifungal, Antimicrobial | Coupling of a functionalized benzimidazole with this compound. nih.gov |
| Polymer-Drug Conjugates | Targeted Drug Delivery | Incorporation of the sulfamide into a polymer backbone with a therapeutic agent attached. |
| Supramolecular Assemblies | Sensors, Molecular Recognition | Self-assembly of molecules containing the sulfamide moiety through hydrogen bonding. |
Addressing Unanswered Questions and Research Gaps in Mechanistic Understanding
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. While the general mechanism of sulfamide formation is understood, the specific details for the synthesis of this compound, particularly via newer methods like SuFEx, are not fully elucidated.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods to investigate the transition states and reaction pathways involved in the synthesis of this compound. A deeper understanding of the mechanism could lead to the development of more efficient catalysts and reaction conditions.
Key questions to be addressed include:
What is the precise mechanism of the SuFEx reaction for the formation of N'-(4-ethoxyphenyl)-N,N-dimethylsulfamide?
How do the electronic and steric properties of the substituents on the aniline (B41778) precursor affect the reaction rate and yield?
What is the role of the base in the reaction mechanism?
Potential for Material Science Applications (Non-biological)
Polysulfamides, which are polymers containing the sulfamide linkage, are a relatively unexplored class of materials with significant potential. chemrxiv.org These polymers can be synthesized through the polymerization of sulfamide-containing monomers, and this compound could serve as such a monomer.
Polysulfamides are known for their high thermal stability and tunable glass transition temperatures. chemrxiv.org The presence of the ethoxyphenyl group in a polysulfamide derived from this compound could impart specific properties to the resulting polymer, such as increased solubility in organic solvents or altered mechanical properties.
Future research in this area could focus on the synthesis and characterization of polysulfamides derived from this compound. The thermal, mechanical, and optical properties of these polymers could be investigated to assess their suitability for various applications, including high-performance plastics, coatings, and membranes. The potential for these polymers to be recyclable could also be explored, which is a significant consideration in the development of sustainable materials. chemrxiv.org
| Property | Potential Application | Research Focus |
| High Thermal Stability | High-performance plastics, coatings | Synthesis and thermal analysis of polysulfamides. chemrxiv.org |
| Tunable Glass Transition Temperature | Amorphous materials with specific processing characteristics | Correlation of monomer structure with polymer properties. chemrxiv.org |
| Recyclability | Sustainable materials | Investigation of depolymerization conditions. chemrxiv.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4-Ethoxyphenyl)sulfamoyl]dimethylamine, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via sulfonylation reactions, typically involving the reaction of 4-ethoxyphenylamine with dimethylsulfamoyl chloride. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfamoyl chloride intermediate.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Purity validation using HPLC (>95% purity threshold) and elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethoxy group (δ 1.35 ppm, triplet; δ 4.00 ppm, quartet) and dimethylamine protons (δ 2.75 ppm, singlet). Aromatic protons from the 4-ethoxyphenyl group appear as a doublet (δ 6.85 ppm) and a multiplet (δ 7.25 ppm) .
- IR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfamoyl group .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases in acidic buffers (pH < 4) due to protonation of the dimethylamine group .
- Stability: Degrades in basic conditions (pH > 9) via hydrolysis of the sulfamoyl bond. Store at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed activity)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed ATP concentrations for kinase assays) to minimize variability .
- Structural Confirmation : Use X-ray crystallography (as in ) to verify the compound’s conformation, as stereoelectronic effects may alter binding.
- Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase) to predict binding modes. Focus on sulfamoyl-Zn²⁺ interactions in metalloenzymes .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can researchers design SAR studies to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the ethoxy group with halogen (e.g., Cl, F) or methyl groups to assess steric/electronic effects on target binding .
- Sulfamoyl Modifications : Compare dimethylamine with cyclic amines (e.g., piperidine) to evaluate conformational flexibility’s role in activity .
- In Vivo Correlation : Pair structural analogs with pharmacokinetic studies (e.g., plasma half-life in rodent models) to link SAR to bioavailability .
Q. What analytical methods are critical for detecting degradation products during long-term stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
